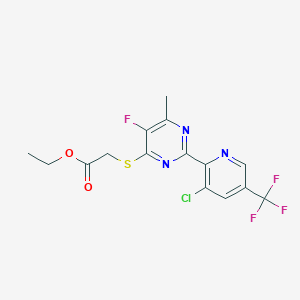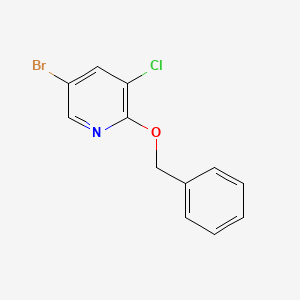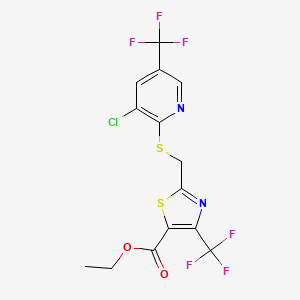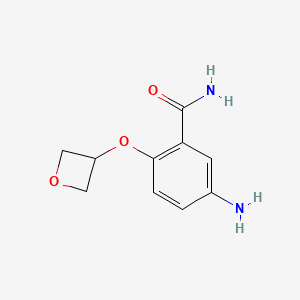![molecular formula C10H13BrN2O B1412500 (3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol CAS No. 1568158-17-7](/img/structure/B1412500.png)
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” is not available .Chemical Reactions Analysis
The chemical reactions involving “(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” are not documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, these specific details for “(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol” are not available .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core component of compounds like "(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol", plays a pivotal role in medicinal chemistry due to its saturated structure and ability to explore pharmacophore space effectively. This five-membered ring contributes significantly to the stereochemistry and three-dimensional (3D) profile of molecules, enhancing their biological activity. Pyrrolidine derivatives, including pyrrolizines and prolinol, exhibit target selectivity and have been investigated for their therapeutic potentials in treating human diseases. The stereochemistry of the pyrrolidine ring is particularly noteworthy for its impact on the biological profile of drug candidates, highlighting the importance of stereoisomers in medicinal chemistry (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which may share structural similarities with "(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol", benefits from the use of hybrid catalysts. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts and nanocatalysts, facilitate the development of these compounds, which are essential for creating lead molecules in drug discovery. This approach underscores the versatile applications of catalysts in synthesizing complex structures with potential therapeutic benefits (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination
The structural features and reactivity of pyridine rings, as found in "(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol", are critical in synthetic chemistry, especially in reactions like bromination. Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines reveal the inductive deactivating effect of nitrogen in the ring. This understanding aids in predicting the outcomes of bromination reactions, which are fundamental in the synthesis of various pyridine derivatives. Such insights are valuable for designing synthetic routes and understanding the chemical behavior of pyridine-containing compounds (Thapa, Brown, Balestri, & Taylor, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(12-5-8)6-13-4-3-10(14)7-13/h1-2,5,10,14H,3-4,6-7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAOMKKFUQWPM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)





![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]propanoic acid](/img/structure/B1412435.png)

